Diflapolin

Inflammation Dual FLAP/sEH Inhibition Leukotriene Biosynthesis

Diflapolin is a first-in-class, dual-acting inhibitor uniquely positioned for research programs requiring simultaneous modulation of the 5-lipoxygenase and cytochrome P450/sEH pathways. Unlike single-target FLAP or sEH inhibitors, only Diflapolin concurrently suppresses pro-inflammatory leukotriene biosynthesis while preserving anti-inflammatory EETs. Its well-characterized selectivity profile—showing no activity against COX-1/2, 12/15-LOX, or isolated 5-LOX—makes it an essential, precise chemical probe for lipid mediator profiling and a critical benchmark for next-generation dual inhibitor SAR campaigns. Secure this authenticated parent compound for your pathway validation, nanoparticle delivery, or in vivo efficacy studies in acute inflammation and allergic asthma models.

Molecular Formula C22H17Cl2N3O2S
Molecular Weight 458.4 g/mol
Cat. No. B1670557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflapolin
SynonymsDiflapolin
Molecular FormulaC22H17Cl2N3O2S
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)
InChIKeyFGXLEECGXSDIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diflapolin Procurement Guide: Baseline Characteristics of the First Dual FLAP/sEH Inhibitor


Diflapolin (N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea; BRP-187) is a first-in-class dual inhibitor that simultaneously targets 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH) [1]. This small molecule (MW ~457 Da) suppresses the FLAP-dependent biosynthesis of pro-inflammatory leukotrienes (LTs) while preserving anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting sEH-mediated degradation [1]. Unlike traditional NSAIDs that act on the cyclooxygenase (COX) arm of the arachidonic acid (AA) cascade, diflapolin modulates two distinct branches of the AA pathway—the 5-lipoxygenase (5-LO) and cytochrome P450/sEH axes—offering a dual-pronged anti-inflammatory mechanism with demonstrated target specificity in cell-free and cellular assays [1].

Why Substituting Diflapolin with Single-Target FLAP or sEH Inhibitors Compromises Experimental Outcomes


Direct substitution of diflapolin with single-target FLAP inhibitors (e.g., MK-886, GSK2190915) or sEH inhibitors (e.g., TPPU, AUDA) fails to recapitulate its unique dual modulation of the AA cascade. Single FLAP inhibition reduces leukotriene biosynthesis but leaves pro-resolving EETs vulnerable to sEH-mediated hydrolysis, while selective sEH inhibitors preserve EETs but do not suppress leukotriene-driven inflammation [1]. Diflapolin's concurrent engagement of both targets has been shown to suppress vascular permeability, neutrophil infiltration, and cysteinyl-LT/LTB4 formation in vivo at doses where single-pathway intervention would be mechanistically incomplete [1]. Moreover, structure–activity relationship (SAR) studies reveal that minor structural modifications to the diflapolin scaffold can drastically alter the inhibitory balance between FLAP and sEH, precluding casual analog substitution [2].

Quantitative Differentiation of Diflapolin Against Closest Analogs and In-Class Comparators


Dual Target Engagement: Diflapolin vs. Single-Target FLAP Inhibitors (MK-886, GSK2190915)

Diflapolin demonstrates dual inhibition of FLAP-dependent 5-LO product formation and isolated sEH activity, whereas MK-886 and GSK2190915 act exclusively on FLAP. Diflapolin inhibits 5-LO product formation in intact human monocytes and neutrophils with IC50 values of 30 nM and 170 nM, respectively, and suppresses isolated sEH activity with an IC50 of 20 nM [1]. In contrast, MK-886 inhibits FLAP with an IC50 of 30–44 nM but lacks any sEH inhibitory activity [2]. GSK2190915 binds FLAP with a Kd of 2.9 nM and inhibits LTB4 production in human blood with an IC50 of 76 nM, yet similarly exerts no sEH modulation [3].

Inflammation Dual FLAP/sEH Inhibition Leukotriene Biosynthesis

Target Selectivity Profile: Diflapolin vs. Zileuton (5-LOX Inhibitor)

Diflapolin exhibits high target specificity within the AA cascade, failing to inhibit COX-1, COX-2, 12-LOX, 15-LOX, LTA4H, LTC4S, mPGES1, cPLA2, or isolated 5-LOX [1]. In contrast, zileuton, a clinically approved 5-LOX inhibitor, directly targets the 5-LOX enzyme with an IC50 of 0.5–13.6 μM depending on assay system, yet lacks any modulatory effect on sEH [2].

Inflammation Selectivity Arachidonic Acid Cascade

In Vivo Anti-Inflammatory Efficacy: Diflapolin vs. Single FLAP Inhibition in Zymosan-Induced Peritonitis

Diflapolin (1–10 mg/kg i.p.) produced dose-dependent suppression of vascular permeability, cysteinyl-LT/LTB4 formation, and neutrophil infiltration in the zymosan-induced mouse peritonitis model [1]. At 10 mg/kg, diflapolin reduced MPO activity (a marker of neutrophil infiltration) from 0.623 ± 0.04 U/mL (vehicle) to 0.347 ± 0.09 U/mL, representing a 44% reduction [1]. While direct comparative data against single FLAP inhibitors in this exact model are not reported in primary literature, cross-study analysis indicates that the magnitude of neutrophil infiltration suppression observed with diflapolin (≈44% reduction in MPO) exceeds that typically reported for selective FLAP inhibitors at comparable doses in related inflammation models [2].

In Vivo Pharmacology Peritonitis Model Leukocyte Infiltration

Structure-Activity Relationship Narrowness: Implications for Analog Substitution

SAR studies on diflapolin derivatives reveal that even minor structural modifications markedly influence inhibitory potency, particularly against FLAP, indicating a narrow SAR profile [1]. In a series of benzimidazole-substituted diflapolin analogs, sEH inhibition was largely preserved across modifications, but FLAP antagonism varied dramatically with subtle changes to the terminal phenyl ring substitution pattern and linker geometry [1]. This contrasts with the more permissive SAR observed for single-target FLAP inhibitors such as MK-886 derivatives, where structural alterations are generally better tolerated [2].

Medicinal Chemistry SAR Dual Inhibitor Optimization

Recommended Research and Procurement Scenarios for Diflapolin Based on Evidence-Based Differentiation


Investigating Dual FLAP/sEH Modulation in Inflammatory Disease Models

Diflapolin is uniquely suited for in vivo studies requiring simultaneous suppression of the 5-LO/leukotriene pathway and preservation of EET-mediated anti-inflammatory signaling. The compound's demonstrated efficacy in reducing vascular permeability, cysteinyl-LT/LTB4 levels, and neutrophil infiltration in zymosan-induced peritonitis at 1–10 mg/kg i.p. [1] supports its use in preclinical models of acute inflammation, allergic asthma, and arthritis where dual pathway engagement is mechanistically advantageous over single-target FLAP or sEH inhibitors [2].

Selectivity Profiling of Arachidonic Acid Cascade Modulators

Given diflapolin's well-characterized selectivity profile—absence of inhibition against COX-1/2, 12/15-LOX, LTA4H, LTC4S, mPGES1, cPLA2, and isolated 5-LOX [1]—the compound serves as a precise chemical probe for dissecting the relative contributions of FLAP/sEH vs. other AA cascade enzymes in complex inflammatory responses. Procurement is indicated for laboratories conducting lipid mediator profiling or pathway validation studies.

Medicinal Chemistry Reference Standard for Dual Inhibitor Optimization

Diflapolin functions as an essential reference standard for SAR campaigns aimed at developing next-generation dual FLAP/sEH inhibitors. The narrow SAR documented for diflapolin derivatives [1] necessitates use of the authenticated parent compound as a benchmark for potency, selectivity, and physicochemical property comparisons. Newly synthesized analogs should be evaluated side-by-side with diflapolin in standardized FLAP/sEH inhibition assays [2].

Nanoparticle Formulation Development for Lipophilic Dual Inhibitors

Diflapolin's poor aqueous solubility and high plasma protein binding [1] present formulation challenges that mirror those encountered with other lipophilic dual-pathway inhibitors. The compound is suitable as a model payload for developing nanoparticle encapsulation strategies (e.g., PLGA or lipid-based nanoparticles) aimed at improving bioavailability and targeted delivery of dual FLAP/sEH inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diflapolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.